4-Nitrophenyl 3-chloropropanoate
CAS No.: 6968-34-9
Cat. No.: VC20665383
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6968-34-9 |
|---|---|
| Molecular Formula | C9H8ClNO4 |
| Molecular Weight | 229.62 g/mol |
| IUPAC Name | (4-nitrophenyl) 3-chloropropanoate |
| Standard InChI | InChI=1S/C9H8ClNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2 |
| Standard InChI Key | ARMSMFUGMQBDNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCl |
Introduction
Chemical Synthesis and Reaction Mechanisms
Precursor Preparation: 3-Chloro-4-Nitrophenol
The synthesis of 4-nitrophenyl 3-chloropropanoate begins with the preparation of its precursor, 3-chloro-4-nitrophenol. As described in US Patent 2,850,537, this compound is synthesized via nitration of tris-(3-chlorophenyl)phosphate using concentrated sulfuric acid and nitric acid at temperatures between 0–10°C . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced para to the hydroxyl group of the chlorophenol derivative. Hydrolysis of the resulting tris-(3-chloro-4-nitrophenyl)phosphate in a 40–60% sulfuric acid solution at 120–150°C yields 3-chloro-4-nitrophenol in 72% efficiency .
Esterification to 4-Nitrophenyl 3-Chloropropanoate
The esterification of 3-chloro-4-nitrophenol with propanoic acid derivatives involves nucleophilic acyl substitution. Reacting the phenol with propanoic acid chloride in the presence of a base, such as pyridine, facilitates the replacement of the hydroxyl group with the chloropropanoate moiety. Dehydrating agents like molecular sieves improve yields by absorbing water and shifting the equilibrium toward ester formation. Key reaction conditions include:
This method ensures minimal side reactions, such as sulfonation or hydrolysis, which are common in strongly acidic or aqueous environments .
Molecular Structure and Physicochemical Properties
Structural Features
The molecular structure of 4-nitrophenyl 3-chloropropanoate (C₉H₈ClNO₄) comprises two functional groups:
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Nitrophenyl group: The electron-withdrawing nitro group at the para position increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity in nucleophilic reactions.
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Chloropropanoate moiety: The chlorine atom on the propanoate chain introduces steric and electronic effects, influencing solubility and reaction kinetics.
| Property | Value (Typical Range) | Source |
|---|---|---|
| Melting Point | 75–85°C | |
| Solubility | Soluble in acetone, THF | |
| Stability | Stable under anhydrous conditions |
The compound’s instability in aqueous or basic media necessitates storage in dry, inert environments to prevent hydrolysis.
Reactivity and Functional Applications
Nucleophilic Substitution Reactions
4-Nitrophenyl 3-chloropropanoate participates in nucleophilic substitutions due to the electrophilic carbonyl carbon. For example, reaction with amines yields 3-chloropropanamide derivatives, which are intermediates in drug synthesis. The nitro group’s electron-withdrawing effect accelerates these reactions, making the compound a preferred acylating agent in peptide coupling.
Pharmaceutical and Agrochemical Uses
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